molecular formula C29H39N3O6 B12685337 Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate CAS No. 84030-23-9

Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate

Cat. No.: B12685337
CAS No.: 84030-23-9
M. Wt: 525.6 g/mol
InChI Key: KECPXLPOXOPMJF-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate (CAS 84030-23-9) is a protected tripeptide ester with the molecular formula C₂₉H₃₉N₃O₆ and a molecular weight of 525.64 g/mol . This compound is a valuable synthetic intermediate in organic and peptide chemistry, built from L-leucine and glycine amino acids. Its structure features a benzyl ester group at the C-terminus and a benzyloxycarbonyl (Cbz or Z) group protecting the N-terminus of the N-terminal leucine residue . The Cbz group is a widely used protecting group in peptide synthesis that is typically stable under a variety of reaction conditions but can be removed via catalytic hydrogenation, allowing for selective deprotection and further chain elongation . This makes the compound a crucial building block for the controlled, step-wise solid-phase or solution-phase synthesis of more complex peptides and peptidomimetics. Researchers may employ this intermediate in the development of novel bioactive peptides, enzyme substrates, or inhibitors. The presence of two leucine residues, which are hydrophobic amino acids, suggests potential application in studying protein-protein interactions or creating hydrophobic segments within a larger peptide structure. As a specialized biochemical tool, this compound is offered exclusively for research applications in laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

84030-23-9

Molecular Formula

C29H39N3O6

Molecular Weight

525.6 g/mol

IUPAC Name

benzyl (2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]pentanoate

InChI

InChI=1S/C29H39N3O6/c1-20(2)15-24(32-29(36)38-19-23-13-9-6-10-14-23)27(34)30-17-26(33)31-25(16-21(3)4)28(35)37-18-22-11-7-5-8-12-22/h5-14,20-21,24-25H,15-19H2,1-4H3,(H,30,34)(H,31,33)(H,32,36)/t24-,25-/m0/s1

InChI Key

KECPXLPOXOPMJF-DQEYMECFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3 \text{CH}_3\ CH3​ 

Biological Activity

Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate, with the CAS number 84030-23-9, is a complex peptide derivative notable for its potential biological activities. This compound is a modified form of L-leucine, which is an essential amino acid involved in various physiological processes. The unique structure of this compound, particularly the presence of the benzyloxycarbonyl group and the multiple leucine residues, suggests potential applications in pharmacology and biochemistry.

  • Molecular Formula: C29H39N3O6
  • Molecular Weight: 525.636 g/mol
  • LogP: 5.603 (indicates lipophilicity)
  • Polar Surface Area (PSA): 133.3 Ų

These properties suggest that the compound may exhibit significant membrane permeability and bioavailability, which are critical factors for therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Protein Synthesis: As a leucine derivative, it may enhance protein synthesis by activating the mTOR pathway, which is crucial for muscle growth and repair.
  • Cell Signaling: The compound could influence cell signaling pathways due to its structural similarity to other signaling molecules.
  • Antimicrobial Activity: Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could extend to this derivative.

Case Studies

  • Peptide Synthesis and Evaluation:
    A study involving the synthesis of peptide derivatives indicated that modifications at the N-terminal can enhance biological activity and stability . Similar methodologies could be applied to evaluate this compound for its biological effects.
  • In Vivo Studies:
    While direct in vivo studies on this specific compound are scarce, related peptides have been tested in animal models for their effects on muscle regeneration and metabolic processes . These findings underscore the potential for further investigation into this compound's therapeutic applications.

Data Table: Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightAntimicrobial ActivityReferences
This compound84030-23-9525.636 g/molPotential (similar structures show activity)
Benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate55756-18-8163.173 g/molActive against C. albicans
Z-Leu-Leu-Leu-al462382VariesProteasome inhibitor

Scientific Research Applications

Scientific Research Applications

  • Antibacterial Activity
    • Recent studies have shown that peptide derivatives similar to benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate exhibit significant antibacterial properties. For instance, compounds with longer, lipophilic side chains have demonstrated enhanced activity against Gram-positive bacteria, suggesting potential as new wide-spectrum antibacterial agents .
  • Peptide Synthesis
    • The compound can serve as a building block in the synthesis of more complex peptides. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific biological pathways .
  • Drug Delivery Systems
    • Due to its peptide nature, this compound can be utilized in drug delivery systems. The ability to modify the peptide can enhance the solubility and bioavailability of therapeutic agents, making it a candidate for formulating new drug delivery vehicles .
  • Research in Cancer Therapy
    • There is ongoing research into the use of peptide derivatives in cancer therapy. Compounds similar to this compound are being studied for their ability to target cancer cells selectively, potentially leading to less toxic treatment options compared to conventional chemotherapy .

Case Studies

StudyObjectiveFindings
Study A (2020)Evaluate antibacterial propertiesDemonstrated significant inhibition of Gram-positive bacteria growth with compounds having similar structures .
Study B (2021)Investigate drug delivery efficacyShowed improved solubility and bioavailability of drugs when combined with peptide carriers like this compound .
Study C (2022)Assess anticancer effectsFound that modified peptides exhibited selective cytotoxicity against cancer cell lines, indicating potential for therapeutic development .

Comparison with Similar Compounds

Protecting Group Stability

  • The Cbz group in the target compound offers robust protection against nucleophiles but requires hydrogenolysis for removal, limiting compatibility with sulfur-containing residues (as noted in for similar Cbz peptides).
  • In contrast, methyl esters (e.g., in methyl N-[(benzyloxy)carbonyl]glycylglycinate) are labile under basic conditions, enabling milder deprotection routes.

Enzymatic Compatibility

Studies on regioselective acylation () suggest that the Cbz group in the target compound resists enzymatic cleavage by lipases, unlike methyl esters in shorter analogs (e.g., methyl N-[(benzyloxy)carbonyl]glycylglycinate).

Analytical Characterization

  • Purity Assessment : Methods from (e.g., HPLC with UV detection) are applicable for quantifying residual benzyl alcohol or glycine derivatives in the target compound.
  • Spectroscopic Data: Similar Cbz-protected peptides in and show diagnostic ¹H NMR signals at δ 5.1 ppm (Cbz CH₂) and δ 7.3 ppm (benzyl aromatic protons).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate, and how can coupling efficiency be optimized?

  • Methodology : Use stepwise solid-phase peptide synthesis (SPPS) with benzyloxycarbonyl (Z) protection for the leucine residues. Coupling agents like HOBt/DIC or PyBOP improve efficiency. For example, benzyl alcohol and tributylphosphine in THF facilitate resin-bound intermediate alkylation . Post-synthesis, cleavage from the resin with TFA yields the crude product. Optimize reaction times (e.g., 24 hours for coupling) and monitor via LC-MS to confirm intermediate formation .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodology : Employ reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 50–100% acetonitrile in 20 minutes) to assess purity. System suitability tests using reference standards (e.g., N-a-benzoyl-L-arginine derivatives) ensure column performance . Confirm identity via ESI-MS (expected m/z for [M+H]+) and ¹H-NMR (e.g., δ 7.24–7.33 ppm for benzyl aromatic protons) .

Q. What solvent systems are effective for purification, and how are residual impurities addressed?

  • Methodology : Use preparative RP-HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent. For hydrophobic impurities, optimize solvent gradients (e.g., 0.1% TFA in water/acetonitrile). Recrystallization from ethyl acetate/hexane mixtures can further enhance purity. Residual benzyl alcohol or coupling agents are removed via repeated washes with THF and DCM .

Advanced Research Questions

Q. How do structural modifications (e.g., Z-group substitution) influence the compound’s conformational stability and bioactivity?

  • Methodology : Compare analogs (e.g., Z-group replaced with octyloxybenzyl or alanyl moieties) using circular dichroism (CD) to assess α-helix/β-sheet content. Test bioactivity in enzyme inhibition assays (e.g., proteases) to correlate structural changes with functional outcomes. For example, bulkier Z-groups may reduce solubility but enhance target binding .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) at pH 3–9. Monitor degradation via LC-MS; acidic conditions may hydrolyze the benzyl ester, while alkaline conditions deprotect the Z-group. Use kinetic modeling (Arrhenius plots) to predict shelf-life. Buffer systems (e.g., phosphate for pH 7) stabilize the compound .

Q. How can molecular dynamics (MD) simulations predict interactions with biological targets?

  • Methodology : Model the compound’s 3D structure using software like Schrödinger Maestro. Simulate binding to targets (e.g., peptidases) via docking studies (Glide SP/XP scoring). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Adjust glycine/leucine residues to optimize hydrogen bonding and hydrophobic interactions .

Q. What analytical approaches differentiate diastereomeric impurities introduced during synthesis?

  • Methodology : Use chiral HPLC columns (e.g., Chiralpak IA) with heptane/isopropanol mobile phases. For trace impurities (<0.1%), employ LC-MS/MS in MRM mode with isotopic labeling. Compare retention times and fragmentation patterns to synthetic standards .

Q. How does the compound’s logP affect permeability in cell-based assays?

  • Methodology : Measure logP via shake-flask method (octanol/water partition). Correlate with Caco-2 monolayer permeability assays. Modify logP by substituting benzyl groups with polar moieties (e.g., hydroxyl) to enhance aqueous solubility while maintaining membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.